molecular formula C51H101NO24 B1193431 Propargyl-PEG24-amine

Propargyl-PEG24-amine

Cat. No. B1193431
M. Wt: 1112.35
InChI Key: HGSYDCLOMGZXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG24-amine is a PEG derivative containing a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.

Scientific Research Applications

Polypeptide and Block Copolymer Synthesis

Propargyl-PEG24-amine is utilized in the development of pH-responsive synthetic polypeptides, like poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers. These materials exhibit tunable interactions and responsive behaviors, including solubility changes and reversible self-assembly into micelles, making them potential candidates for drug and gene delivery systems (Engler et al., 2011).

Catalysis in Organic Synthesis

Propargyl-PEG24-amine plays a role in the synthesis of propargylamines, a class of compounds significant in organic synthesis and found in various natural products and pharmaceuticals. Its use in the direct addition of alkynes to imines and related carbon-nitrogen electrophiles, often in the presence of metal catalysts, highlights its importance in creating structurally diverse and biologically relevant compounds (Zani & Bolm, 2006).

Gene Delivery Applications

The compound is instrumental in developing targeted gene delivery systems. For example, propargyl-PEG24-amine cored poly(amido amine) dendrons have been used for site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains, demonstrating potential in ligand-targeted gene transfer (Yu et al., 2011).

Biomedical Research

In biomedical research, propargyl-PEG24-amine is used for synthesizing heterobifunctional poly(ethylene glycol) derivatives. These derivatives have various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, offering utility in the development of PEG-based bioconjugates for numerous biomedical applications (Lu & Zhong, 2010).

Enantioselective Catalysis

It is also pivotal in enantioselective catalysis for producing chiral propargylic amines, which are important in the synthesis of biologically active compounds. The use of propargyl-PEG24-amine in such catalytic processes enables the creation of compounds with high enantioselectivity and yield, showcasing its versatility in the field of asymmetric synthesis (Yoshida et al., 2011).

properties

Product Name

Propargyl-PEG24-amine

Molecular Formula

C51H101NO24

Molecular Weight

1112.35

IUPAC Name

Propargyl-PEG24-amine

InChI

InChI=1S/C51H101NO24/c1-2-4-53-6-8-55-10-12-57-14-16-59-18-20-61-22-24-63-26-28-65-30-32-67-34-36-69-38-40-71-42-44-73-46-48-75-50-51-76-49-47-74-45-43-72-41-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-54-5-3-52/h1H,3-52H2

InChI Key

HGSYDCLOMGZXGT-UHFFFAOYSA-N

SMILES

NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Propargyl-PEG24-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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